Amphotalide

Description

Properties

IUPAC Name |

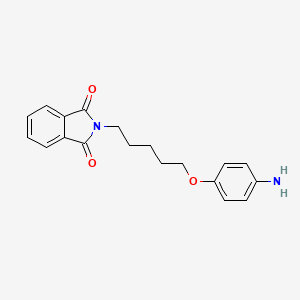

2-[5-(4-aminophenoxy)pentyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c20-14-8-10-15(11-9-14)24-13-5-1-4-12-21-18(22)16-6-2-3-7-17(16)19(21)23/h2-3,6-11H,1,4-5,12-13,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIGAFADHXYOPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCOC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862731 | |

| Record name | Amphotalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1673-06-9 | |

| Record name | Amphotalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1673-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amphotalide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001673069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amphotalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amphotalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMPHOTALIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95818EH730 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Biological Screening of Novel Phthalimide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The phthalimide scaffold, characterized by an isoindoline-1,3-dione core, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, making them a focal point for the development of new therapeutic agents.[1][2] The hydrophobic nature of the phthalimide core allows these compounds to readily cross biological membranes, enhancing their potential as drug candidates.[3][4] This guide provides an in-depth overview of the synthesis of novel phthalimide derivatives, details common biological screening protocols, and presents key findings on their therapeutic potential.

Synthetic Strategies for Phthalimide Derivatives

The synthesis of N-substituted phthalimides is typically straightforward, with two primary methods dominating the landscape: the reaction of phthalic anhydride with amines and the Gabriel synthesis.[5][6] Molecular hybridization, which involves incorporating other pharmacologically active moieties, is a common strategy to enhance the biological activity of the phthalimide core.[3]

General Synthesis from Phthalic Anhydride

A prevalent method involves the condensation of phthalic anhydride with a primary amine or its derivatives. This reaction is often carried out in a suitable solvent, such as acetic acid or acetone, and may be performed at room temperature or under reflux.[7][8]

Experimental Protocol: Synthesis of 2-Alkynylisoindoline-1,3-dione Derivatives [9]

-

To a mixture of phthalimide (1 equivalent) and potassium carbonate (K₂CO₃) in acetone (15 ml), add an equivalent amount of the desired alkynyl halide.

-

Stir the reaction mixture continuously at room temperature for 1 hour.

-

Heat the mixture to reflux at 100°C for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 50 ml of ice-cold water and stir until a solid precipitate forms.

-

Filter the solid product, wash it, and recrystallize from an ethyl acetate/hexane mixture to yield the final compound.

Gabriel Synthesis

The Gabriel synthesis is a classic method for forming primary amines, which can be adapted for the synthesis of N-substituted phthalimides. It involves the deprotonation of phthalimide by a base like potassium hydroxide, followed by an Sₙ2 reaction with an alkyl halide.[6][10]

Molecular Hybridization

To diversify the biological activity, the phthalimide core can be linked to other pharmacophores. This "molecular hybridization" approach has been used to synthesize derivatives containing pyrazoles, triazoles, benzothiazoles, and Schiff bases, among others.[3][11][12]

// Invisible edges for layout edge [style=invis]; Phthalic_Anhydride -> Primary_Amine; } } Caption: General workflow for the synthesis of N-substituted phthalimides.

Biological Screening of Phthalimide Derivatives

Phthalimide derivatives have been screened for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[9][13][14]

Antimicrobial Activity

The antimicrobial potential of phthalimide derivatives is well-documented.[7][15] Screening is typically performed against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Experimental Protocol: Antimicrobial Sensitivity Testing (Agar Diffusion Method) [3]

-

Prepare a nutrient agar medium and sterilize it.

-

Inoculate the sterile agar with the test microorganism.

-

Pour the inoculated medium into sterile Petri dishes and allow it to solidify.

-

Create cups or wells in the agar plate using a sterile borer.

-

Add a defined concentration of the test phthalimide derivative (dissolved in a suitable solvent like DMSO) into the wells.

-

Use a standard antibiotic (e.g., Ampicillin, Ciprofloxacin) as a positive control and the solvent as a negative control.[16]

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the inhibition zone (the clear area around the well where microbial growth is inhibited) in millimeters.

Table 1: Antimicrobial Activity of Selected Phthalimide Derivatives

| Compound ID | Test Organism | Inhibition Zone (mm) | MIC (µg/mL) | Reference |

| 4c | S. aureus | 22 | 0.98 | [17] |

| 4f | E. coli | 20 | 1.95 | [17] |

| 4g | P. aeruginosa | 21 | 0.98 | [17] |

| 5c | C. albicans | 19 | 3.9 | [17] |

| 5e | M. tuberculosis | - | 0.49 | [9] |

| 12 | B. subtilis | - | - | [3] |

MIC: Minimum Inhibitory Concentration

Anticancer Activity

Many phthalimide derivatives have been investigated for their potential as anticancer agents, with some showing potent activity against various cancer cell lines.[11][18][19]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Seed cancer cells (e.g., HeLa, HepG2, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized phthalimide derivatives for a specified period (e.g., 72 hours).

-

After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

The MTT is reduced by metabolically active cells to form a purple formazan product.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: Anticancer Activity (IC₅₀ Values) of Selected Phthalimide Derivatives

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| 5b | MCF-7 (Breast Cancer) | 0.2 ± 0.01 | [19] |

| 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [19] |

| 5k | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.04 | [19] |

| 9b | A549 (Lung Cancer) | 2.86 | [15] |

| 6b | HeLa (Cervical Cancer) | 2.94 | [15] |

| H6 (Halogenated) | Colon & Breast Cancer | Effective Inhibition | [18] |

Anti-inflammatory Activity

Phthalimide derivatives, including the well-known drug thalidomide, are recognized for their anti-inflammatory properties.[5][13] A common in vitro method to assess this activity is to measure the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).[20]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay [20]

-

Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, leaving some wells unstimulated as a control.

-

Incubate for 24 hours.

-

Collect the cell supernatant and measure the amount of nitrite (a stable product of NO) using the Griess reagent.

-

The absorbance is measured, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Table 3: Anti-inflammatory Activity of Selected Phthalimide Derivatives

| Compound ID | Assay | Activity/Result | IC₅₀ | Reference |

| IIh | NO Production Inhibition (RAW 264.7 cells) | Potent Inhibitory Activity | 8.7 µg/mL | [20] |

| - | TNF-α Modulation | Surpassed thalidomide activity | - | [13] |

| - | Carrageenan-induced Paw Edema (mice) | 36% inhibition at 10 mg/kg | - | [13] |

| - | COX-2 Inhibition | Potent and highly selective | 0.18 µM | [13] |

Mechanisms of Action and Signaling Pathways

Understanding the mechanism of action is crucial for drug development. For phthalimide derivatives, several targets and pathways have been identified.

Inhibition of Pro-inflammatory Pathways

Certain phthalimide derivatives exert their anti-inflammatory effects by modulating key signaling pathways. For instance, compound IIh was found to suppress the Toll-like receptor (TLR) 4 signaling pathway.[20] This suppression leads to a down-regulation in the activation of critical transcription factors and the subsequent expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cytokines (TNF-α, IL-1β).[20]

Enzyme Inhibition

Molecular docking studies and enzymatic assays have revealed that phthalimide derivatives can target specific enzymes crucial for pathogen survival or cancer progression.

-

DNA Gyrase and Enoyl Reductase: These enzymes are targets for antibacterial and antimycobacterial agents.[9][17]

-

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key target in angiogenesis, and its inhibition is a strategy for anticancer therapy.[16][21]

-

Topoisomerase II: This enzyme is another established target for cancer chemotherapy.[21]

Conclusion

The phthalimide scaffold remains a highly privileged structure in the design of new therapeutic agents. The synthetic accessibility and structural versatility of phthalimides allow for the creation of large, diverse libraries of compounds for biological screening.[22] Through established protocols for antimicrobial, anticancer, and anti-inflammatory evaluation, researchers can effectively identify lead compounds. Further investigation into their mechanisms of action, particularly through the study of signaling pathways and enzyme inhibition, will continue to drive the development of novel phthalimide-based drugs with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. japsonline.com [japsonline.com]

- 3. mdpi.com [mdpi.com]

- 4. japsonline.com [japsonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and anti-cancer activity of benzothiazole containing phthalimide on human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biomedgrid.com [biomedgrid.com]

- 14. Thiazole, Isatin and Phthalimide Derivatives Tested in vivo against Cancer Models: A Literature Review of the Last Six Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Novel phthalimide based analogues: design, synthesis, biological evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 19. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents [scielo.org.mx]

- 22. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

In Vitro Biological Evaluation of New Phthalimide Series: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The phthalimide scaffold, a privileged structure in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. This technical guide provides an in-depth overview of the in vitro biological evaluation of new phthalimide series, complete with detailed experimental protocols, collated quantitative data for comparative analysis, and visualizations of key signaling pathways.

Data Presentation: A Comparative Analysis of Phthalimide Derivatives

The following tables summarize the in vitro biological activities of various phthalimide derivatives, providing a comparative look at their efficacy across different assays.

Table 1: Anticancer Activity of Phthalimide Derivatives (IC50, µM)

| Compound/Series | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) | Reference |

| Phthalimide-triazole analog (6f) | 0.22 | - | - | - | [1] |

| Thiazole-phthalimide (5b) | 0.2 | - | - | - | [2] |

| Thiazole-phthalimide (5g) | - | - | - | 0.43 (PC-12) | [2] |

| Phthalimide analog (E) | 0.32 | 1.02 | 0.46 (7721) | - | [3] |

| Pyrimidinone-carbonitrile (30) | 1.42 | - | - | 1.98 | [4] |

Note: "-" indicates data not available in the cited sources. Cell line specificities are noted in parentheses where applicable.

Table 2: Antimicrobial Activity of Phthalimide Derivatives (MIC, µg/mL)

| Compound/Series | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) | Reference |

| Phthalimide aryl ester (3b) | 128 | 128 | 128 | [5][6] |

| N-butylphthalimide (NBP) | 200 | - | 100 | [7] |

| HUPF | 16 | 24 | 24 | [8] |

| HUPH | 20 | 28 | 20 | [8] |

Table 3: Anti-inflammatory and Enzyme Inhibitory Activity of Phthalimide Derivatives

| Compound/Series | Assay | Target | IC50/Ki | Reference |

| Phthalimide derivative (6a) | COX-2 Inhibition | COX-2 | IC50 = 0.18 µM | [9] |

| Phthalimide derivative (6b) | COX-2 Inhibition | COX-2 | IC50 = 0.24 µM | [9] |

| Phthalimide-capped benzene sulphonamide (1) | Carbonic Anhydrase Inhibition | hCA I | Ki = 28.5 nM | [10][11] |

| Phthalimide-capped benzene sulphonamide (1) | Carbonic Anhydrase Inhibition | hCA II | Ki = 2.2 nM | [10][11] |

| Thalidomide | Cytochrome P450 Inhibition | CYP2C19 | IC50 = 270 µM | [12] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments commonly employed in the evaluation of phthalimide derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Phthalimide derivatives

-

Human cancer cell lines (e.g., MCF-7, HeLa, HepG2, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Prepare serial dilutions of the phthalimide derivatives in culture medium.

-

After 24 hours, remove the old medium and add 100 µL of the prepared dilutions of the compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the IC50 values.

Agar Well Diffusion Method for Antimicrobial Susceptibility

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

Materials:

-

Phthalimide derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi

-

Sterile Petri dishes

-

Sterile cork borer (6 mm diameter)

-

Micropipette and sterile tips

-

Incubator

Procedure:

-

Prepare and sterilize the agar medium and pour it into sterile Petri dishes.

-

Prepare a microbial inoculum and swab it evenly across the surface of the agar plate.

-

Using a sterile cork borer, punch wells of 6 mm diameter in the agar.

-

Prepare solutions of the phthalimide derivatives at a known concentration.

-

Add a specific volume (e.g., 100 µL) of the compound solution into each well. Include a solvent control (e.g., DMSO) and a positive control (standard antibiotic/antifungal).

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measure the diameter of the zone of inhibition (in mm) around each well.

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.

Materials:

-

Phthalimide derivatives

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Colorimetric or fluorometric detection reagents

-

96-well plate

-

Microplate reader

Procedure:

-

In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the heme cofactor.

-

Add the phthalimide derivatives at various concentrations to the wells. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate for a specific period (e.g., 10 minutes) at 37°C.

-

Stop the reaction and add the detection reagent according to the kit manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of COX-2 inhibition and the IC50 values.

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of carbonic anhydrase (CA), an enzyme involved in various physiological processes.

Materials:

-

Phthalimide derivatives

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II)

-

Substrate (e.g., p-nitrophenyl acetate)

-

Assay buffer (e.g., Tris-HCl)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Add the assay buffer and the CA enzyme solution to the wells of a 96-well plate.

-

Add the phthalimide derivatives at different concentrations. Include a known CA inhibitor (e.g., acetazolamide) as a positive control.

-

Pre-incubate the mixture at room temperature.

-

Initiate the reaction by adding the substrate to each well.

-

Monitor the change in absorbance over time at a specific wavelength (e.g., 400 nm) using a spectrophotometer.

-

Calculate the initial reaction rates and determine the percentage of inhibition.

-

Determine the inhibition constants (Ki) for the compounds.[10][11]

Cytochrome P450 Inhibition Assay

This assay evaluates the potential of phthalimide derivatives to inhibit cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Materials:

-

Phthalimide derivatives

-

Human liver microsomes or recombinant CYP enzymes (e.g., CYP2C19, CYP3A4)

-

CYP-specific substrate

-

NADPH regenerating system

-

Reaction buffer

-

LC-MS/MS system

Procedure:

-

Incubate the phthalimide derivatives at various concentrations with human liver microsomes or recombinant CYP enzymes in the presence of the NADPH regenerating system.

-

Initiate the metabolic reaction by adding a CYP-specific substrate.

-

After a specific incubation time, terminate the reaction.

-

Analyze the formation of the metabolite from the substrate using LC-MS/MS.

-

Determine the rate of metabolite formation in the presence and absence of the inhibitors.

-

Calculate the percentage of inhibition and the IC50 values.[12]

Signaling Pathways and Experimental Workflows

The biological effects of phthalimide derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for rational drug design.

NF-κB Signaling Pathway in Inflammation and Cancer

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in various inflammatory diseases and cancers. Some phthalimide derivatives exert their anti-inflammatory and anticancer effects by modulating this pathway.

Caption: NF-κB signaling pathway and the inhibitory action of phthalimide derivatives.

Intrinsic Apoptosis Pathway

Several phthalimide derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through the intrinsic (mitochondrial) pathway. This involves the regulation of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family.

Caption: Intrinsic apoptosis pathway induced by certain phthalimide derivatives.[2][13]

General Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for the in vitro biological evaluation of a new series of phthalimide compounds.

Caption: A general workflow for the in vitro evaluation of new phthalimide series.

References

- 1. Design of molecular hybrids of phthalimide-triazole agents with potent selective MCF-7/HepG2 cytotoxicity: Synthesis, EGFR inhibitory effect, and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents [scielo.org.mx]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, In Vitro, and In Silico studies of imide derivatives of phthalic anhydride as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-based design of phthalimide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. ijper.org [ijper.org]

Exploring the Chemical Space of N-Substituted Phthalimides: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, biological activities, and structure-activity relationships of N-substituted phthalimides, providing researchers and drug development professionals with a comprehensive resource for leveraging this versatile chemical scaffold.

The N-substituted phthalimide core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable diversity of biological activities. This technical guide provides a comprehensive overview of the chemical space of these compounds, focusing on their synthesis, multifaceted pharmacological effects, and the structural determinants of their activity. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and development in this promising area.

Synthesis of N-Substituted Phthalimides

The synthesis of N-substituted phthalimides is typically achieved through the condensation of phthalic anhydride with a primary amine. This versatile reaction can be carried out under various conditions, including conventional heating and microwave irradiation, often in the presence of a catalyst such as glacial acetic acid or sulphamic acid.[1] More recent methodologies have explored metal-free protocols, such as the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones, offering an efficient and scalable alternative.[2]

A general synthetic workflow for the preparation of N-substituted phthalimides is outlined below.

General Synthetic Scheme for N-Substituted Phthalimides

Biological Activities and Quantitative Data

N-substituted phthalimides exhibit a broad spectrum of biological activities, including anti-inflammatory, anticonvulsant, antimicrobial, and anticancer properties. The following tables summarize key quantitative data from various studies, providing a comparative overview of the potency of different derivatives.

Anti-inflammatory Activity

The anti-inflammatory effects of N-substituted phthalimides are often attributed to their ability to modulate key inflammatory pathways, such as the Toll-like receptor 4 (TLR4) signaling cascade.

| Compound ID | Test System | Endpoint | IC50 / % Inhibition | Reference |

| IIh | LPS-stimulated RAW264.7 cells | NO Production | 8.7 µg/mL | [1] |

| 3b | Carrageenan-induced paw edema (mice) | Edema Reduction | 69% at 250 mg/kg | [3] |

| 5c | Carrageenan-induced paw edema (mice) | Edema Reduction | 56.2% at 250 mg/kg | [3] |

| 17c | In vitro | COX-2 Inhibition | 32% | [4] |

Anticonvulsant Activity

Several N-substituted phthalimides have demonstrated significant anticonvulsant effects in preclinical models, suggesting their potential as novel antiepileptic agents.

| Compound ID | Test System (Animal Model) | Endpoint | ED50 | Reference |

| 4-amino-N-(2-methylphenyl)-phthalimide | MES test (mice) | Protection | 47.61 µmol/kg | [5] |

| 4-amino-N-(2,6-dimethylphenyl)-phthalimide | MES test (rats) | Protection | 25.2 µmol/kg | [5] |

| Alkinyl derivative 10 | MES and ScMet tests | Protection | Most active in series | [6] |

| Compound 17 | MES test (rats) | Protection | 5.7 mg/kg | [4] |

Antimicrobial Activity

The antimicrobial properties of N-substituted phthalimides have been investigated against a range of bacterial and fungal pathogens.

| Compound ID | Organism | Endpoint | MIC | Reference |

| N-butylphthalimide | Candida albicans | Growth Inhibition | 100 µg/mL | [7] |

| Phthalimide aryl ester 3b | S. aureus, P. aeruginosa, C. tropicalis, C. albicans | Growth Inhibition | 128 µg/mL | [8] |

| Compound 4d | Escherichia coli, Staphylococcus mutans | Growth Inhibition | Not specified (active) | [9] |

| Compound 2-5 | Staphylococcus aureus, Escherichia coli | Growth Inhibition | Active | [10] |

Anticancer Activity

The anticancer potential of N-substituted phthalimides has been evaluated against various cancer cell lines, with some compounds showing promising cytotoxic effects.

| Compound ID | Cell Line | Endpoint | GI50 / IC50 | Reference |

| Compound 8f | A431 (Skin), H460 (Lung) | Cytotoxicity | Favorable IC50 | [11] |

| N-substituted acrididine-1,8-dione derivatives | Various cancer cell lines | Cytotoxicity | Active | [11] |

| Phthalimide analogs | HT29 (Colorectal) | Cytotoxicity | Better than other cell lines tested | [12] |

Key Signaling Pathways and Mechanisms of Action

Inhibition of TLR4 Signaling Pathway

Certain N-substituted phthalimides exert their anti-inflammatory effects by interfering with the Toll-like receptor 4 (TLR4) signaling pathway. Upon activation by lipopolysaccharide (LPS), TLR4 initiates a downstream cascade involving adaptor proteins like MyD88 and TRIF, leading to the activation of transcription factors such as NF-κB and IRF3, and subsequent production of pro-inflammatory cytokines. Some phthalimide derivatives have been shown to down-regulate the activation of IRF-3, thereby dampening the inflammatory response.[1]

References

- 1. Discovery of N-Phenylphthalimides Containing Ether Moiety as Potential Protoporphyrinogen IX Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel toll-like receptor 4 (TLR4) antagonists identified by structure- and ligand-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phthalimide analogs as probable 15-lipoxygenase-1 inhibitors: synthesis, biological evaluation and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Inhibition of monoamine oxidase by C5-substituted phthalimide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Recent Trends in Controlling the Enzymatic Browning of Fruit and Vegetable Products | MDPI [mdpi.com]

- 10. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Phthalimide analogs as probable 15-lipoxygenase-1 inhibitors: synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Phthalimide Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry

Executive Summary: The phthalimide core, a simple isoindoline-1,3-dione structure, has established itself as a "privileged scaffold" in medicinal chemistry. Its unique chemical properties, including hydrophobicity and hydrogen bonding capabilities, allow it to serve as a versatile starting point for the development of potent therapeutic agents.[1] Historically shadowed by the tragic teratogenic effects of its most famous derivative, thalidomide, the phthalimide structure has undergone a remarkable renaissance. Modern research has elucidated its complex mechanisms of action, primarily as a modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the development of highly successful immunomodulatory drugs (IMiDs®) like lenalidomide and pomalidomide for treating hematological cancers.[2][3] Beyond cancer, phthalimide derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and analgesic properties, making them a focal point of extensive drug discovery efforts.[4][5][6] This guide provides a technical overview of the synthesis, mechanisms of action, and therapeutic applications of phthalimide derivatives, supported by quantitative data, experimental protocols, and detailed pathway diagrams.

The Phthalimide Scaffold: A Foundation for Diverse Bioactivity

Phthalimide is a bicyclic non-aromatic nitrogen heterocycle characterized by an imide functional group fused to a benzene ring.[7] Its lipophilic nature facilitates passage across biological membranes, a crucial attribute for drug candidates.[1][8] The structure's imide hydrogen is acidic, allowing for the formation of salts and subsequent N-substitution, which is the primary strategy for creating diverse chemical libraries.[9] The resurgence of interest in this scaffold is largely due to the discovery that thalidomide and its analogues exert their therapeutic effects by binding to the protein Cereblon, thereby hijacking the ubiquitin-proteasome system to induce the degradation of specific target proteins.[3][10] This mechanism has opened new avenues for targeting proteins previously considered "undruggable."

Synthesis of Phthalimide Derivatives

The synthesis of N-substituted phthalimides is typically straightforward, with two methods being predominant.[11][12] These established protocols allow for the efficient generation of diverse derivatives for structure-activity relationship (SAR) studies.

Experimental Protocol 1: Reaction of Phthalic Anhydride with Primary Amines

This is the most common method for preparing N-substituted phthalimides.[13][14]

-

Reactants: Equimolar amounts of phthalic anhydride and a desired primary amine (alkyl or aryl).

-

Solvent & Catalyst: Glacial acetic acid is commonly used as the solvent. The reaction can be catalyzed by acids like sulphamic acid.[15]

-

Procedure: a. Phthalic anhydride and the primary amine are dissolved in glacial acetic acid in a round-bottom flask. b. The mixture is heated under reflux for several hours (typically 4-8 hours).[14][16] c. The progress of the reaction is monitored using thin-layer chromatography (TLC). d. Upon completion, the reaction mixture is cooled to room temperature. e. The cooled mixture is often poured into cold water or onto crushed ice to precipitate the N-substituted phthalimide product.[15] f. The solid product is collected by filtration, washed with water, and then dried. g. Recrystallization from a suitable solvent, such as ethanol, is performed to purify the final compound.[15][17]

Experimental Protocol 2: Gabriel Synthesis

The Gabriel synthesis is a classic method used to obtain primary amines from alkyl halides, which inherently involves the creation and subsequent cleavage of an N-alkylated phthalimide intermediate.[12][13] The first part of this synthesis is an effective method for N-alkylation.

-

Reactants: Phthalimide, potassium hydroxide (KOH), and an alkyl halide.

-

Procedure: a. Phthalimide is treated with a base, typically potassium hydroxide, to deprotonate the imide nitrogen, forming a nucleophilic potassium phthalimide salt. b. The potassium phthalimide is then reacted with a primary alkyl halide via an SN2 reaction. c. This reaction forms the N-alkylated phthalimide derivative. d. The product can be isolated and purified for further use or, in the context of the full Gabriel synthesis, cleaved (e.g., with hydrazine) to release the primary amine.

Key Mechanisms of Action

Phthalimide derivatives exert their biological effects through several distinct signaling pathways. The most significant of these is the modulation of the Cereblon E3 ubiquitin ligase complex.

Immunomodulatory and Anticancer Activity via Cereblon (CRBN)

The primary mechanism for the anticancer and immunomodulatory effects of thalidomide and its analogues (IMiDs) is the binding to Cereblon (CRBN), a substrate receptor for the CULLIN4-RING E3 ubiquitin ligase (CRL4) complex.[2][3][10]

-

Binding: The phthalimide derivative (e.g., lenalidomide, pomalidomide) binds to a specific pocket in the CRBN protein.

-

Conformational Change: This binding alters the substrate-binding surface of CRBN.

-

Neosubstrate Recruitment: The altered surface now recognizes and recruits proteins not normally targeted by this E3 ligase. These new targets are called "neosubstrates." Key neosubstrates in multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][18]

-

Ubiquitination: The CRL4CRBN complex polyubiquitinates the recruited neosubstrates.

-

Proteasomal Degradation: The ubiquitinated IKZF1 and IKZF3 are targeted for degradation by the 26S proteasome.

-

Therapeutic Effect: The degradation of these transcription factors is toxic to multiple myeloma cells, leading to cell death and providing the potent anti-myeloma effect.[18][19]

Anti-inflammatory Activity

Phthalimide derivatives exhibit significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[20][21]

One key pathway involves the suppression of Toll-like receptor 4 (TLR4) signaling.[20][22]

-

Stimulus: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates TLR4.

-

Signaling Cascade: TLR4 activation initiates a downstream signaling cascade, often dependent on the adaptor protein MyD88.

-

NF-κB Activation: This cascade leads to the activation of the nuclear factor kappa B (NF-κB) protein complex.[18]

-

Gene Transcription: Activated NF-κB translocates to the nucleus and promotes the transcription of genes for pro-inflammatory mediators, including TNF-α, Interleukin-1β (IL-1β), and inducible nitric oxide synthase (iNOS).[20][22]

-

Inhibition by Phthalimides: Certain phthalimide derivatives can intervene in this pathway, suppressing the activation of NF-κB and subsequent production of these inflammatory molecules, thereby exerting an anti-inflammatory effect.[20][22]

Therapeutic Applications & Quantitative Data

The versatility of the phthalimide scaffold has led to the development of derivatives with a wide array of biological activities.[1][4]

Anticancer Activity

Beyond their established use in multiple myeloma, novel phthalimide derivatives are being explored for activity against various solid tumors.[23][24]

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Halogenated Schiff base (H6) | Colon & Breast | Effective Inhibition | [25] |

| Phthalimide-Curcumin (K3F21) | Prostate (Aggressive) | > Curcumin | [26] |

| Naphthalimide 5c | HepG-2 (Liver) | 2.74 ± 0.1 µM | [27] |

| Naphthalimide 5c | MCF-7 (Breast) | 3.93 ± 0.2 µM | [27] |

| Naphthalimide 5a, 5b, 7d | Various | < 20 µM | [27] |

| 1,8-Naphthalimide 5e | H1975 (Lung) | 16.56 µM | [28] |

Anti-inflammatory Activity

The ability to modulate TNF-α and other inflammatory mediators is a key feature of many phthalimide derivatives.[11][20]

| Compound/Derivative | Assay | Activity | Reference |

| Phloroglucinol trimethyl ether | COX-2 Inhibition | IC₅₀ = 0.18 µM | [24] |

| Compound IIh | NO Production (RAW264.7) | IC₅₀ = 8.7 µg/mL | [22] |

| LASSBio 468 (3e) | LPS-induced neutrophil recruitment | ED₅₀ = 2.5 mg/kg | [29] |

| Various Triazole-conjugated | Paw Edema (mice) | Significant Inhibition | [20] |

Antimicrobial and Other Activities

The hydrophobic nature of the phthalimide core makes it a promising scaffold for developing agents that can penetrate microbial cells.[1][30]

| Compound/Derivative | Activity Type | Organism/Assay | Activity (MIC) | Reference | | :--- | :--- | :--- | :--- | | Derivative 264 | Antibacterial | S. pneumoniae | 1.98 µg/mL |[1] | | Derivative 264 | Antibacterial | B. subtilis | 0.98 µg/mL |[1] | | Derivative 12 | Antibacterial | B. subtilis | > Ampicillin |[8] | | Derivative 10 | Antimalarial | P. falciparum | Low micromolar |[31] | | Derivatives 109, 110, 111 | Anticonvulsant | PTZ-induced seizures | Comparable to Diazepam |[1] |

Key Experimental Protocols

Evaluating the biological activity of newly synthesized phthalimide derivatives requires a standard set of in vitro assays.

Protocol 1: Nitric Oxide (NO) Production Assay (Anti-inflammatory)

This assay measures the inhibition of nitric oxide, a key inflammatory mediator produced by macrophages upon stimulation.[22]

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of the test phthalimide derivatives for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the negative control) to induce an inflammatory response and NO production. Cells are incubated for another 24 hours.

-

Measurement: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at ~540 nm.

-

Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value (the concentration that inhibits 50% of NO production) is determined.

Protocol 2: MTT Cell Viability Assay (Anticancer)

This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cells.[27][28]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG-2) are cultured in appropriate media.

-

Plating: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Treatment: The cells are treated with a range of concentrations of the test phthalimide derivatives and incubated for a set period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the purple solution is measured using a microplate reader at ~570 nm.

-

Analysis: Cell viability is calculated as a percentage of the untreated control. The IC₅₀ value (the concentration that causes 50% inhibition of cell growth) is determined from the dose-response curve.

Conclusion and Future Perspectives

The phthalimide scaffold has successfully transitioned from a historical pariah to a cornerstone of modern medicinal chemistry. Its role as a modulator of the ubiquitin-proteasome system through Cereblon has revolutionized approaches to cancer therapy and opened the door to the field of targeted protein degradation.[32][33] The synthetic accessibility of the phthalimide core ensures that a vast chemical space remains to be explored. Future research will likely focus on designing derivatives with increased specificity for different E3 ligases, identifying novel neosubstrates to tackle a broader range of diseases, and optimizing pharmacokinetic properties to develop safer and more effective therapies.[] The continued exploration of this privileged structure holds immense promise for addressing unmet medical needs in oncology, inflammation, and infectious diseases.[5][35]

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Thalidomide - Wikipedia [en.wikipedia.org]

- 3. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An overview on versatile pharmacophore of phthalimide derivatives [wisdomlib.org]

- 6. biomedgrid.com [biomedgrid.com]

- 7. [PDF] Recent Advances and Future Prospects of Phthalimide Derivatives | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. turito.com [turito.com]

- 10. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. jetir.org [jetir.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. go.drugbank.com [go.drugbank.com]

- 19. Thalidomide and its analogues in the treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biomedgrid.com [biomedgrid.com]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. snu.elsevierpure.com [snu.elsevierpure.com]

- 23. Thiazole, Isatin and Phthalimide Derivatives Tested in vivo against Cancer Models: A Literature Review of the Last Six Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 26. Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Naphthalimide derivatives as thalidomide analogs; design, synthesis, and molecular docking of novel anticancer immunomodulatory agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. Frontiers | The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole [frontiersin.org]

- 29. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

- 32. researchgate.net [researchgate.net]

- 33. pubs.acs.org [pubs.acs.org]

- 35. researchgate.net [researchgate.net]

Synthesis and Characterization of Phthalimide-Based Heterocycles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of phthalimide-based heterocycles. Phthalimide and its derivatives are a versatile class of compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. Their unique structural features and biological activities have made them a focal point of research in drug discovery and development. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes relevant biological pathways to serve as a valuable resource for professionals in the field.

Synthesis of Phthalimide-Based Heterocycles

The synthesis of the phthalimide core and its subsequent elaboration into more complex heterocyclic systems can be achieved through various methods, including traditional conventional heating and modern microwave-assisted techniques. These methods offer different advantages in terms of reaction time, yield, and environmental impact.

General Synthesis of N-Substituted Phthalimides

N-substituted phthalimides are commonly synthesized by the condensation of phthalic anhydride with a primary amine. This reaction can be carried out using both conventional heating and microwave irradiation.

1.1.1. Conventional Heating Method

This traditional method involves heating a mixture of phthalic anhydride and a primary amine in a suitable solvent, often with a catalyst.

-

Experimental Protocol: Synthesis of N-Phenylphthalimide

-

In a round-bottom flask, combine phthalic anhydride (19 g) and aniline (14 g).[1]

-

Heat the mixture at 140-145 °C for 50 minutes.[1]

-

Allow the reaction mixture to cool, then add 50 ml of water.[1]

-

Collect the resulting solid by filtration.

-

Wash the solid with a 10% aqueous potassium carbonate solution (50 ml) followed by water (100 ml).[1]

-

Dry the product to obtain N-phenylphthalimide. Recrystallization from acetic acid can be performed for further purification.[1]

-

1.1.2. Microwave-Assisted Synthesis

Microwave irradiation offers a rapid and efficient alternative for the synthesis of N-substituted phthalimides, often leading to higher yields in shorter reaction times.

-

Experimental Protocol: Synthesis of N-Benzylphthalimide

-

Grind 1.90 g (12.5 mmol) of phthalimide and 5 g of a K₂CO₃-Al₂O₃ supported catalyst (with a K₂CO₃ content of 3 mmol per gram) until evenly mixed.[2]

-

Place the mixture in a 50 ml beaker containing 3.2 g (25 mmol) of benzyl chloride and 2 g of DMF.[2]

-

Stir the mixture well and place it in a microwave oven.

-

Irradiate the reaction mixture continuously for 420 seconds in a 750W microwave oven.[2]

-

After cooling, extract the product with a suitable solvent.

-

Concentrate the extracting solution to approximately 10 ml and add it to 150 ml of water to precipitate the product.

-

Add 10 ml of 5% aqueous NaOH to dissolve any unreacted phthalimide and stir for 10 minutes.

-

Filter the white crystal product under reduced pressure, wash with water until the pH is neutral, and dry in an oven at 105 °C.[2]

-

Synthesis of Phthalimide-Triazole Hybrids

Phthalimide moieties can be coupled with other heterocyclic rings, such as triazoles, to generate hybrid molecules with enhanced biological activities. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" is a common method for synthesizing 1,2,3-triazole derivatives.

-

Experimental Protocol: General Synthesis of Phthalimide-1,2,3-Triazole Hybrids

-

Synthesize the necessary phthalimide-containing azide and terminal alkyne precursors.

-

In a reaction vessel, dissolve the phthalimide-azide and the terminal alkyne in a suitable solvent system (e.g., a mixture of t-BuOH and H₂O).

-

Add a copper(II) sulfate solution and sodium ascorbate to the mixture to generate the active Cu(I) catalyst in situ.

-

Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

-

Characterization of Phthalimide-Based Heterocycles

The structural elucidation of newly synthesized phthalimide derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.

| Technique | Description | Typical Observations for Phthalimide Derivatives |

| ¹H NMR | Provides information about the number, environment, and connectivity of protons in a molecule. | Aromatic protons of the phthalimide ring typically appear as multiplets in the range of δ 7.7-8.0 ppm. Protons of the N-substituent will have characteristic chemical shifts depending on their chemical environment.[3][4][5] |

| ¹³C NMR | Provides information about the carbon framework of a molecule. | The carbonyl carbons of the imide ring are typically observed at δ 167-169 ppm. Aromatic carbons of the phthalimide ring appear in the range of δ 123-135 ppm.[3][4][5][6] |

| FTIR | Identifies the functional groups present in a molecule based on the absorption of infrared radiation. | Characteristic C=O stretching vibrations for the imide group are observed around 1700-1790 cm⁻¹. Aromatic C-H stretching can be seen around 3050-3100 cm⁻¹.[5][7][8] |

| Mass Spectrometry | Determines the molecular weight and elemental composition of a compound. | Provides the molecular ion peak (M⁺) corresponding to the molecular weight of the synthesized compound, which helps in confirming its identity. |

Table 1: Spectroscopic Characterization Data for Representative Phthalimide Derivatives.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FTIR (ν, cm⁻¹) | Reference |

| N-Phenylphthalimide | 7.69-7.92 (m, 4H, phthalimide), 7.24-7.50 (m, 5H, phenyl) | Not specified | Not specified | [9] |

| N-Benzylphthalimide | Not specified | Not specified | Not specified | [2] |

| (1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl benzoate | 7.79 (q, 2H), 7.94 (q, 2H), 8.01 (d, 2H), 7.40 (t, 2H), 7.54 (t, 1H), 5.97 (s, 2H) | 166.86 (C=O), 165.50 (COO), 134.78, 133.53, 131.86, 129.98, 129.19, 128.49, 124.10, 61.36 (CH₂) | Not specified | [4] |

Biological Activities of Phthalimide-Based Heterocycles

Phthalimide derivatives have been extensively investigated for a wide array of biological activities, demonstrating their potential as therapeutic agents.

Anti-inflammatory and Analgesic Activity

Many phthalimide-based compounds exhibit significant anti-inflammatory and analgesic properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and cytokines such as TNF-α.

Table 2: Anti-inflammatory and Analgesic Activity of Selected Phthalimide Derivatives.

| Compound ID | Biological Activity | Assay | Result | Reference |

| Compound 6a | COX-2 Inhibition | In vitro enzyme assay | IC₅₀ = 0.18 µM | [10] |

| Compound 6b | COX-2 Inhibition | In vitro enzyme assay | IC₅₀ = 0.24 µM | [10] |

| Compound 7a | COX-2 Inhibition | In vitro enzyme assay | IC₅₀ = 0.28 µM | [10] |

| Compound 7b | COX-2 Inhibition | In vitro enzyme assay | IC₅₀ = 0.36 µM | [10] |

| LASSBio-468 | TNF-α Inhibition | LPS-induced in vivo | Inhibits TNF-α production | [11] |

| N-acylhydrazone 6b | TNF-α Secretion Inhibition | Stimulated cell assay | Substantially impaired TNF-α secretion | [12] |

| N-acylhydrazone 9c | TNF-α Secretion Inhibition | Stimulated cell assay | Substantially impaired TNF-α secretion | [12] |

Anticancer Activity

The anticancer potential of phthalimide derivatives has been a major area of research, with compounds showing cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Table 3: Anticancer Activity of Selected Phthalimide Derivatives.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 5b | MCF-7 (Breast Cancer) | 0.2 ± 0.01 | [6] |

| Compound 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [6] |

| Compound 5k | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.04 | [6] |

| Compound 6f | MCF-7 (Breast Cancer) | 0.22 | [13] |

| Compound N1 | MCF-7 (Breast Cancer) | 31.3 | [14] |

| Compound N1 | Hela (Cervical Cancer) | 23.3 | [14] |

| Compound N1 | HepG2 (Liver Cancer) | 48.3 | [14] |

| Compound 6 | CaCo2 (Colon Cancer) | 21.99 | [15] |

Signaling Pathways Modulated by Phthalimide-Based Heterocycles

The biological effects of phthalimide derivatives are often attributed to their ability to modulate specific intracellular signaling pathways that play critical roles in inflammation and cancer.

Toll-like Receptor 4 (TLR4) Signaling Pathway

The TLR4 signaling pathway is a key component of the innate immune system and is activated by lipopolysaccharide (LPS), a component of Gram-negative bacteria. Dysregulation of this pathway can lead to chronic inflammation. Some phthalimide derivatives have been shown to inhibit TLR4 signaling, thereby exerting their anti-inflammatory effects.

Caption: TLR4 Signaling Pathway and Phthalimide Intervention.

Transforming Growth Factor-β (TGF-β) Signaling Pathway

The TGF-β signaling pathway is a crucial regulator of cell growth, differentiation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer. Phthalimide derivatives have been explored as inhibitors of this pathway, offering a potential therapeutic strategy for certain cancers.

Caption: TGF-β Signaling Pathway and Phthalimide Intervention.

This guide provides foundational knowledge and practical details for the synthesis and characterization of phthalimide-based heterocycles. The presented data and pathway visualizations are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

- 1. prepchem.com [prepchem.com]

- 2. mdpi.org [mdpi.org]

- 3. rsc.org [rsc.org]

- 4. journals.plos.org [journals.plos.org]

- 5. Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Structure-based design of phthalimide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent advances in the chemistry of phthalimide analogues and their therapeutic potential. | Semantic Scholar [semanticscholar.org]

- 12. Novel phthalimide derivatives with TNF-α and IL-1β expression inhibitory and apoptotic inducing properties - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 13. Design of molecular hybrids of phthalimide-triazole agents with potent selective MCF-7/HepG2 cytotoxicity: Synthesis, EGFR inhibitory effect, and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN110804039A - A class of phthalimide-containing 1,8-naphthalene anhydride derivatives, their pharmaceutically acceptable salts and their antitumor drug applications - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of Phthalimide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of phthalimide derivatives. Phthalimide, a versatile pharmacophore, serves as a crucial scaffold in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This guide is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents based on the phthalimide core.

Physicochemical Properties of Phthalimide and its Derivatives

Phthalimide itself is a white solid with a melting point of 238°C and is slightly soluble in water.[4][5][6] The acidity of the N-H proton (pKa ≈ 8.3) is a key feature, allowing for facile N-substitution, which is the primary route to synthesizing a diverse library of derivatives.[5][6] The physicochemical properties of these derivatives can be finely tuned by altering the N-substituent, which significantly impacts their solubility, lipophilicity, and ultimately, their biological activity.

Quantitative Physicochemical Data

The following table summarizes key physicochemical data for a selection of phthalimide derivatives, offering a comparative overview for researchers.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Highlights | Reference |

| Phthalimide | C₈H₅NO₂ | 147.13 | 238 | ¹H NMR (DMSO-d₆): δ 11.38 (s, 1H, NH), 7.85 (s, 4H, Ar-H) | [6][7] |

| N-(4-(Hydrazinecarbonyl)phenyl)phthalimide | C₁₅H₁₁N₃O₃ | 281.27 | 213.9–214.3 | FTIR (cm⁻¹): 3379, 3317 (N-H), 1788, 1728 (C=O imide), 1687, 1660 (C=O amide and hydrazide) | [8] |

| 2-(1,3-Dioxoisoindolin-2-yl)acetic acid | C₁₀H₇NO₄ | 205.17 | > 300 | ¹H NMR (DMSO-d₆): δ 7.79 (s, 4H), 8.00 (s, 8H) | [9] |

| N-Acetylphthalimide | C₁₀H₇NO₃ | 189.17 | - | ¹H NMR (DMSO-d₆): δ 2.05 (s, 3H), 7.96 (s, 4H) | [9] |

| Phthalimide Derivative 4a | C₁₅H₁₀N₂O₄ | 282.25 | 221.3–221.7 | ¹³C NMR (DMSO-d₆): δ 124.35, 125.22, 126.03, 129.20, 129.98, 130.40, 130.54, 131.94, 134.07, 135.89, 143.85, 165.46, 166.80 | [8] |

| Phthalimide Derivative 4b | C₁₅H₁₀N₂O₄ | 282.25 | 222.2–222.6 | ¹³C NMR (DMSO-d₆): δ 120.02, 124.95, 125.35, 128.78, 130.50, 130.79, 144.10, 144.13, 165.78, 165.83 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines common experimental protocols for the synthesis and characterization of phthalimide derivatives.

General Synthesis of N-Substituted Phthalimides

N-substituted phthalimides are commonly synthesized via the condensation of phthalic anhydride with a primary amine.[10][11]

Traditional Method:

-

A mixture of phthalic anhydride (1 equivalent) and the desired primary amine (1 equivalent) is refluxed in a suitable solvent, such as glacial acetic acid.[10][12]

-

A catalyst, for instance, 10% sulphamic acid, can be added to facilitate the reaction.[12]

-

The reaction is typically heated at temperatures ranging from 110°C to 150°C for several hours.[12]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).[10][13]

-

Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.[8]

-

The crude product is then purified by recrystallization from an appropriate solvent, such as ethanol.[8][12]

Microwave-Assisted Method:

-

Phthalic anhydride and the primary amine are mixed, sometimes in the presence of a solid support catalyst like montmorillonite-KSF.[10][13]

-

The mixture is irradiated in a microwave synthesizer at a specific power (e.g., 450 W) for a short duration (e.g., 3-10 minutes).[12][14]

-

After cooling, the product is filtered, washed with water, and recrystallized.[14] This method often leads to higher yields and significantly reduced reaction times.[13]

Spectroscopic Characterization

The synthesized derivatives are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity.[15][16]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify characteristic functional groups. Key vibrational bands for phthalimide derivatives include the symmetric and asymmetric C=O stretching of the imide group (around 1700-1790 cm⁻¹) and the C-N stretching band (around 1325 cm⁻¹).[8][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the detailed molecular structure. The aromatic protons of the phthalimide ring typically appear as a multiplet in the range of δ 7.7-8.0 ppm in the ¹H NMR spectrum.[7][8][16]

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.[15]

Biological Activities and Signaling Pathways

Phthalimide derivatives have garnered significant interest due to their broad spectrum of biological activities.[1][2][3] Their mechanism of action often involves the modulation of key signaling pathways implicated in various diseases.

Anti-Cancer Activity

Many phthalimide derivatives exhibit potent cytotoxic effects against various cancer cell lines.[9][18][19] Their anti-cancer mechanisms include:

-

Inhibition of Angiogenesis: Some derivatives have been shown to inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis, by targeting factors like Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR).[18][20]

-

Induction of Apoptosis: Certain derivatives can trigger programmed cell death (apoptosis) in cancer cells through mechanisms such as membrane disruption, DNA fragmentation, and mitochondrial depolarization.[19]

-

Enzyme Inhibition: Phthalimide analogs can act as inhibitors of enzymes crucial for cancer progression, such as tryptase and Epidermal Growth Factor Receptor (EGFR).[18][21]

-

Modulation of Signaling Pathways: Phthalimide derivatives have been shown to interfere with signaling pathways like the Transforming Growth Factor-β (TGF-β) pathway, which is involved in cell growth and differentiation.[9]

Anti-Inflammatory Activity

The anti-inflammatory properties of phthalimide derivatives are well-documented.[22] They can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[20][22] This is often achieved through the downregulation of the Toll-like receptor 4 (TLR4) signaling pathway.[22]

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated.

Caption: A generalized experimental workflow for the synthesis and characterization of phthalimide derivatives.

Caption: Simplified TLR4 signaling pathway and points of inhibition by certain phthalimide derivatives.

References

- 1. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 3. actascientific.com [actascientific.com]

- 4. turito.com [turito.com]

- 5. Phthalimide: Structure, Properties, Preparation, Uses & Reactions [vedantu.com]

- 6. Phthalimide - Wikipedia [en.wikipedia.org]

- 7. Phthalimide(85-41-6) 1H NMR spectrum [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. jetir.org [jetir.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. eijppr.com [eijppr.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. Spectroscopic and Theoretical Analysis of the Interaction between Plasma Proteins and Phthalimide Analogs with Potential Medical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Design of molecular hybrids of phthalimide-triazole agents with potent selective MCF-7/HepG2 cytotoxicity: Synthesis, EGFR inhibitory effect, and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective on the Therapeutic Uses of Phthalimides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The history of phthalimides in medicine is a compelling narrative of therapeutic discovery, unforeseen tragedy, and scientific redemption. Initially introduced as a seemingly safe sedative, the archetypal phthalimide, thalidomide, became infamous for its devastating teratogenic effects. However, rigorous scientific investigation has resurrected this chemical scaffold, leading to the development of highly effective treatments for cancer and inflammatory diseases. This technical guide provides a comprehensive historical perspective on the therapeutic journey of phthalimides, detailing their mechanisms of action, key experimental findings, and the evolution of their clinical applications.

The Rise, Fall, and Renaissance of Thalidomide

First synthesized in 1954 by the German pharmaceutical company Chemie Grünenthal, thalidomide was initially marketed as a non-barbiturate sedative and antiemetic, proving particularly effective against morning sickness in pregnant women.[1][2][3] Its widespread use in the late 1950s and early 1960s led to a catastrophic medical disaster, with over 10,000 children born worldwide with severe congenital malformations, most notably phocomelia (limb deformities).[2] This tragedy led to the drug's withdrawal from the market in 1961 and prompted a revolution in drug regulation and safety testing.[1]

Decades later, in the 1990s, the unique properties of thalidomide began to be re-examined. It was discovered to possess potent anti-inflammatory, immunomodulatory, and anti-angiogenic activities.[3][4] This led to its repurposing for the treatment of erythema nodosum leprosum (ENL), a painful complication of leprosy, and subsequently, for the treatment of multiple myeloma, a cancer of plasma cells.[1][4]

Therapeutic Applications and Efficacy of Phthalimide Drugs

The clinical success of thalidomide spurred the development of more potent and selective analogs, primarily lenalidomide and pomalidomide, which are now frontline treatments for multiple myeloma and other hematological malignancies.[5][6]

Multiple Myeloma

Phthalimides have become a cornerstone of multiple myeloma therapy. The following tables summarize the efficacy of thalidomide and its key analogs in this indication.

| Thalidomide in Multiple Myeloma | |

| Treatment Setting | Response Rate (CR + PR) |

| Refractory/Relapsed (monotherapy) | 30% - 31%[7][8] |

| Refractory/Relapsed (with dexamethasone) | 46% - 60%[1][7] |

| Refractory/Relapsed (with dexamethasone and chemotherapy) | up to 80%[1] |

| Newly Diagnosed (Total Therapy II trial, with melphalan-based transplants) | 69% (CR + near-CR)[1] |

| Lenalidomide and Pomalidomide in Multiple Myeloma | |

| Drug Combination | Overall Response Rate (ORR) |

| Pomalidomide + Dexamethasone (in lenalidomide-refractory patients) | 21% (PR or better)[9] |

| Pomalidomide + Bortezomib + Dexamethasone (PVd) (in lenalidomide-refractory patients) | 82.2%[10] |

| Bortezomib + Dexamethasone (Vd) (in lenalidomide-refractory patients) | 50.0%[10] |

Adverse Effects

Despite their therapeutic benefits, phthalimides are associated with a range of adverse effects that require careful management.

| Common Adverse Effects of Phthalimides | |

| Adverse Effect | Reported Incidence/Notes |

| Thalidomide | |

| Somnolence | 26% - 48.6%[7][11] |

| Constipation | 6% - 37%[7][8] |

| Peripheral Neuropathy | 16% - 51.4% (can be irreversible)[7][8][11][12] |

| Deep Vein Thrombosis (DVT) / Venous Thromboembolism (VTE) | 5% (with dexamethasone), risk is increased[7][13] |

| Dermatitis/Rash | 37.1%[11] |

| Lenalidomide | |

| Neutropenia | Can be significant[14] |

| Thrombocytopenia | Can be significant[14] |

| Atrial Fibrillation (with dexamethasone) | 2.9%[14] |

| Pomalidomide | |

| Neutropenia | Grade 4 can be a dose-limiting toxicity.[9] Grade III/IV: 42% (with bortezomib and dexamethasone)[10] |

| Thrombocytopenia | Grade III/IV: 28% (with bortezomib and dexamethasone)[10] |

| Infections | Grade III/IV: 31% (with bortezomib and dexamethasone)[10] |

Mechanism of Action: From Broad Effects to a Specific Target

The therapeutic and toxic effects of phthalimides are now understood to be mediated through their binding to the protein cereblon (CRBN).[2][15] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN).[15][16]

The CRL4^CRBN E3 Ubiquitin Ligase Pathway

Phthalimides act as "molecular glues," inducing a conformational change in CRBN that allows it to recognize and bind to "neosubstrates"—proteins that it would not normally interact with.[15][17] This binding leads to the ubiquitination and subsequent proteasomal degradation of these neosubstrates.

References

- 1. Thalidomide in the management of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]